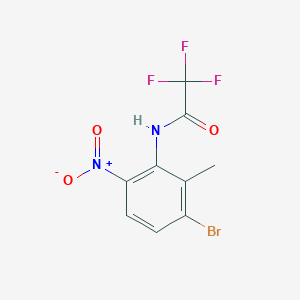
N-(3-溴-2-甲基-6-硝基苯基)-2,2,2-三氟乙酰胺
描述
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C9H9BrN2O3 It is characterized by the presence of a bromine atom, a methyl group, a nitro group, and a trifluoroacetamide moiety attached to a phenyl ring
科学研究应用
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 6-position.
Bromination: The nitrated product is then brominated at the 3-position using bromine or a brominating agent.
Acylation: The brominated nitro compound is acylated with trifluoroacetic anhydride to form the final product.
The reaction conditions for these steps include the use of appropriate solvents, temperatures, and catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and purification techniques to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: N-(3-amino-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide.
Reduction: N-(3-bromo-2-methyl-6-aminophenyl)-2,2,2-trifluoroacetamide.
Oxidation: N-(3-bromo-2-carboxy-6-nitrophenyl)-2,2,2-trifluoroacetamide.
作用机制
The mechanism of action of N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide moiety can form hydrogen bonds with biological macromolecules, while the nitro and bromine groups can participate in redox and substitution reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide can be compared with similar compounds such as:
N-(3-chloro-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-difluoroacetamide: Similar structure but with two fluorine atoms instead of three.
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroethanamide: Similar structure but with an ethanamide group instead of trifluoroacetamide.
The uniqueness of N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O3/c1-4-5(10)2-3-6(15(17)18)7(4)14-8(16)9(11,12)13/h2-3H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZSMEKVWRGZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)









